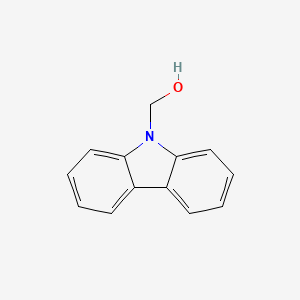

Carbazole-9-methanol

説明

Significance in Contemporary Chemical Science

The significance of Carbazole-9-methanol in modern chemical science stems from its versatile nature as a precursor for a wide array of functional molecules. smolecule.comontosight.ai The carbazole (B46965) moiety itself is known for its excellent hole-transporting properties, thermal stability, and high triplet energy level, making it a staple in the development of materials for organic electronics. smolecule.commdpi.comresearchgate.net The addition of the hydroxymethyl group provides a reactive site for further chemical modifications, allowing for the fine-tuning of the molecule's electronic and physical properties. smolecule.com

This adaptability has led to its use in several key areas:

Medicinal Chemistry: Carbazole derivatives have demonstrated a range of biological activities, including anticancer, antimicrobial, and antioxidant properties. smolecule.com this compound acts as a key intermediate in the synthesis of more complex carbazole-based compounds that are evaluated for their therapeutic potential. ontosight.ainih.gov The unique combination of aromatic and aliphatic functionalities within the molecule is a point of interest for developing new drug candidates. smolecule.com

Analytical Chemistry: The fluorescent properties inherent to 9H-Carbazole derivatives make this compound a useful agent in fluorescent analysis. mdpi.com

Scope of Academic Investigation

Academic research into this compound is broad, covering its synthesis, reactivity, and application in various advanced materials and biological systems. Key areas of investigation include:

Synthesis and Derivatization: A common synthetic route involves the reaction of carbazole with formaldehyde (B43269), often in the presence of a reducing agent like sodium borohydride (B1222165). smolecule.commdpi.com Researchers also explore various other methods, including the reduction of other substituted carbazoles. smolecule.com The hydroxymethyl group is a focal point for further chemical reactions, such as:

Oxidation: To form the corresponding aldehyde or carboxylic acid. smolecule.com

Alkylation: To create higher alkyl derivatives. smolecule.com

Esterification: To form esters by reacting with carboxylic acids. smolecule.com

Organic Electronics: A significant portion of research focuses on incorporating this compound into materials for OLEDs. smolecule.comontosight.ai Studies explore how its inclusion, and the subsequent derivatization, affects the performance of these devices, aiming to create materials for blue, green, and red phosphorescent OLEDs. mdpi.comacs.org It is studied as a component for host materials, hole-transporting layers, and as part of thermally activated delayed fluorescence (TADF) emitters. mdpi.comresearchgate.netnih.gov

Pharmacological Potential: Investigations into the biological activity of this compound and its derivatives are ongoing. smolecule.com Research has shown that some derivatives exhibit potential in scavenging free radicals (antioxidant activity), inhibiting the growth of cancer cells, and acting against various bacterial strains. smolecule.com Studies also delve into the interaction of these compounds with biological targets like proteins to understand their mechanisms of action. smolecule.com

Photophysical and Electrochemical Properties: The inherent fluorescent properties of the carbazole ring system are a major area of study. mdpi.com Research characterizes the absorption and emission spectra of this compound and its derivatives to understand how structural modifications influence their photophysical behavior, which is crucial for applications in OLEDs and sensors. mdpi.comacs.org

Research Findings on this compound

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NO | smolecule.comontosight.ai |

| Molecular Weight | 197.23 g/mol | smolecule.comontosight.ai |

| Appearance | White solid | chemicalbook.com |

| Boiling Point | 392.5°C at 760 mmHg | chemsrc.com |

| Flash Point | 191.2°C | chemsrc.com |

| Density | 1.19 g/cm³ | chemsrc.com |

Synthesis Methods for this compound

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde Reaction | Carbazole, Formaldehyde, Potassium Carbonate | Boiling under reflux in ethanol (B145695) | 91.4% | mdpi.com |

| Formaldehyde Reaction with Reducing Agent | Carbazole, Formaldehyde, Sodium borohydride | - | ~70% | smolecule.comchemsrc.com |

| Reduction of Carbazole Derivative | ethyl carbazole-9-carboxylate | - | - | chemsrc.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

carbazol-9-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYFGXOJXXKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178816 | |

| Record name | N-(Hydroxymethyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2409-36-1 | |

| Record name | 9H-Carbazole-9-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Hydroxymethyl)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole-9-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Hydroxymethyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-carbazole-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(HYDROXYMETHYL)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA5LMV3IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Carbazole 9 Methanol and Derivatives

Conventional Synthetic Approaches to Carbazole-9-methanol

Conventional synthetic routes often rely on readily available starting materials and established reaction mechanisms to construct the carbazole (B46965) framework and introduce specific functional groups.

This compound, also known as N-methylol carbazole, can be synthesized through a direct condensation reaction between carbazole and formaldehyde (B43269). This reaction typically involves the nucleophilic attack of the carbazole nitrogen onto the carbonyl carbon of formaldehyde. A common procedure utilizes formaldehyde in the form of formalin, often in the presence of a base catalyst like calcium hydroxide (B78521).

A representative synthesis involves reacting carbazole with formalin in a suitable solvent such as industrial methylated spirits (IMS). The addition of a base, like calcium hydroxide, facilitates the reaction. The mixture is heated, leading to the formation of N-methylol carbazole, which can then be isolated and purified.

Table 1: Synthesis of this compound

| Component | Role | Quantity (parts) | Notes |

| Carbazole | Reactant | 105 | Starting material |

| Formalin (40% HCHO) | Reactant | 145 | Source of formaldehyde |

| IMS (Solvent) | Solvent | 265 | Industrial methylated spirits |

| Calcium Hydroxide | Catalyst/Base | 10 | Facilitates condensation |

| Conditions | Heated with stirring at 56-58°C for 1 hour | ||

| Product | N-methylol carbazole (this compound) | ||

| Isolation | Crystallization upon cooling, filtration, and vacuum drying at 50°C |

The synthesis of functionalized carbazole derivatives often involves multi-step strategies that build upon the carbazole core or introduce substituents onto pre-functionalized carbazoles. These routes allow for precise control over the position and nature of functional groups, tailoring the molecule for specific applications.

One approach involves the functionalization of the carbazole core itself, followed by further modifications. For instance, Friedel-Crafts alkylation can introduce alkyl groups, such as tert-butyl groups, onto the carbazole ring. Subsequent reactions, such as the condensation of a functionalized carbazole with an aldehyde followed by reduction, can lead to derivatives with alcohol functionalities at specific positions.

For example, 3,6-di-tert-butylcarbazole (B1356187) can be reacted with 4-fluorobenzaldehyde (B137897) under basic conditions (e.g., potassium tert-butoxide in DMF) to yield 4-(3,6-di-tert-butylcarbazol-9-yl)benzaldehyde. This aldehyde can then be reduced using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to afford the corresponding alcohol, 9-(4-{hydroxymethyl}phenyl)-3,6-di-tert-butylcarbazole. This multi-step process exemplifies how complex functionalized carbazole derivatives can be accessed.

Electrochemical Synthesis and Polymerization of Carbazole-Based Materials

Electrochemical methods offer an efficient pathway for the synthesis and polymerization of carbazole derivatives, leading to the formation of conductive polymer films with desirable electronic and optical properties.

Carbazole monomers can undergo oxidative electropolymerization, a process where an applied potential initiates the oxidation of the monomer, leading to the formation of radical cations. These radical cations then couple, typically at the most reactive positions of the carbazole ring (commonly the 3 and 6 positions), to form a polymer backbone. This process can be carried out using techniques such as cyclic voltammetry (CV) or potentiostatic deposition.

For instance, the electropolymerization of carbazole (Cz) can be performed in acetonitrile (B52724) containing a supporting electrolyte like LiClO₄. During cyclic voltammetry, carbazole exhibits an oxidation peak at approximately +1.1 V/SCE. Similarly, derivatives like 2-(9H-carbazol-9-yl)acetic acid (CzA) can be electropolymerized, often showing oxidation peaks at slightly higher potentials (+1.5 V/SCE for CzA in the same system). The polymerization process involves the sequential coupling of oxidized monomer units, leading to the growth of a polymer chain.

Electropolymerization is particularly advantageous as it directly deposits the polymer film onto conductive electrode surfaces, such as platinum (Pt), glassy carbon (GC), or indium tin oxide (ITO) glass. This direct film formation circumvents the need for separate processing steps often required for chemically synthesized polymers.

The resulting polycarbazole films often exhibit electroactivity, meaning they can undergo reversible oxidation and reduction processes. They are also known for their electrochromic properties, changing color upon application of different potentials. For example, polycarbazole films prepared in a non-acidic medium (e.g., 0.1 M TBAPF₆/DCM) can appear transparent in the neutral state, turn green upon oxidation at 0.2 V, and bluish-green at 1.3 V. The band gap of such polymers is typically around 3.41 eV.

Table 2: Electrochemical Synthesis and Polymerization of Carbazole-Based Materials

| Monomer | Solvent/Electrolyte | Electrode Material | Method | Key Potential (V/SCE) | Observed Film Properties | References |

| Carbazole (Cz) | Acetonitrile + 0.1 M LiClO₄ | Platinum (Pt) | Cyclic Voltammetry | +1.1 | Dark green solid film formation | mdpi.com |

| 2-(9H-carbazol-9-yl)acetic acid (CzA) | Acetonitrile + 0.1 M LiClO₄ | Platinum (Pt) | Cyclic Voltammetry | +1.5 | Film formation | mdpi.com |

| Carbazole | DCM + 0.1 M TBAPF₆ | GC, ITO | Potentiostatic/CV | 0.0-1.6 (polymerization) | Electroactive, electrochromic (transparent, green, bluish-green), band gap ~3.41 eV | dergipark.org.tr |

| Carbazole (Cz) & Pyrene mixtures | Acetonitrile + NaClO₄ | Glassy Carbon | Electrochemical | Not specified | Copolymer films containing both units | researchgate.net |

| Carbazole & 2,2′:5′,2″-terthiophene (TTh) | Acetonitrile + 0.1 M NaClO₄ | Glassy Carbon | Electrochemical | Not specified | Copolymer films | researchgate.net |

| Carbazole & N-alkyl derivatives | BFEE or BFEE + CHCl₃ | Various | Electrochemical | Low potential anodic oxidation | High-quality polymer films, good redox behavior | researchgate.net |

Advanced Functionalization Techniques for Carbazole Scaffolds

Beyond conventional methods, advanced functionalization techniques enable the precise and efficient introduction of various substituents onto the carbazole scaffold, leading to materials with tailored electronic, optical, and structural properties. These techniques are crucial for developing sophisticated organic electronic components.

Transition metal-catalyzed reactions have emerged as powerful tools for carbazole functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds, attaching aryl or heteroaryl groups to the carbazole core. For example, 3,6-dibromo-9H-carbazole can be coupled with boronic acids to create complex carbazole-based ligands for metal-organic cages or optoelectronic materials unibo.itmdpi.com.

C-H activation and functionalization represent a highly atom-economical approach, allowing direct modification of C-H bonds without pre-functionalization. Various transition metals, including palladium, ruthenium, rhodium, nickel, cobalt, copper, and iron, catalyze these reactions, enabling alkylation, arylation, acylation, and heteroatom incorporation onto the carbazole skeleton chim.itresearchgate.net. Lewis acids also play a significant role, mediating Friedel-Crafts arylation, electrocyclization, and cascade annulation reactions to construct highly substituted carbazole frameworks in one-pot procedures rsc.orgnih.govrsc.org.

Other advanced methods include:

Ullmann condensation: Catalyzed by copper, this reaction is used for C-N bond formation, for instance, in attaching aryl groups to the carbazole nitrogen mdpi.com.

Multi-component reactions (MCRs): These reactions combine three or more reactants in a single step to form complex molecules, offering efficiency and diversity in carbazole synthesis nih.govrsc.org.

Cascade or domino reactions: These sequences involve multiple transformations occurring in succession without isolation of intermediates, leading to rapid construction of complex carbazole architectures rsc.orgnih.govrsc.org.

These advanced techniques provide chemists with a versatile toolkit to engineer carbazole derivatives with specific properties for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to pharmaceuticals and sensors.

Compound List:

Carbazole

this compound (N-methylol carbazole)

2-(9H-carbazol-9-yl)acetic acid (CzA)

3,6-di-tert-butylcarbazole

4-(3,6-di-tert-butylcarbazol-9-yl)benzaldehyde

9-(4-{hydroxymethyl}phenyl)-3,6-di-tert-butylcarbazole

Pyrene

2,2′:5′,2″-terthiophene (TTh)

N-alkyl carbazole derivatives

C-H Activation and Functionalization Strategies

Transition metal-catalyzed C-H activation and functionalization represent a powerful and atom-economical approach for the direct modification of carbazole's aromatic framework. This strategy bypasses the need for pre-functionalized starting materials, enabling the introduction of various groups at specific positions on the carbazole ring chim.itnih.govresearchgate.net.

Palladium, ruthenium, rhodium, nickel, cobalt, and copper catalysts have been successfully employed in these transformations, facilitating reactions such as alkylation, alkenylation, acylation, arylation, alkynylation, and heteroatom incorporation nih.gov. These methods allow for late-stage diversification, opening avenues for accessing structurally complex carbazole derivatives with tailored properties nih.govresearchgate.net.

Key C-H Functionalization Approaches:

Direct Arylation/Alkylation: Palladium-catalyzed direct arylation and alkylation of carbazole's C-H bonds have been developed, often requiring directing groups or transient mediators to achieve regioselectivity researchgate.net. For instance, palladium catalysis assisted by norbornene as a transient directing mediator has enabled direct C-H alkylation and acylation of carbazoles researchgate.net.

Intramolecular C-H Activation: Intramolecular C-H activation strategies, such as those involving N-arylation via Chan-Lam coupling followed by C-H activation, have been utilized to construct carbazole frameworks rsc.org.

Lewis Acid-Mediated Reactions: Lewis acids play a crucial role in various carbazole syntheses, facilitating Friedel-Crafts arylation, electrocyclization, intramolecular cyclization, and C-N bond formations rsc.org. For example, BF₃·OEt₂ has been used in domino reactions for the preparation of substituted carbazole derivatives rsc.org.

Metal-Free Strategies: While transition metal catalysis is prevalent, metal-free methods, such as those employing NH₄I for indole-to-carbazole synthesis via formal [2+2+2] annulation, are also emerging organic-chemistry.org.

Table 1: Selected C-H Activation and Functionalization Strategies for Carbazole Derivatives

| Reaction Type | Catalyst/Reagent System | Substrate/Target Position | Conditions | Yield (%) | Reference |

| C-H Alkylation/Acylation | Pd catalyst, Norbornene (transient mediator) | Carbazole C-H bonds | Various, depending on specific functionalization | Varies | researchgate.net |

| C-H Arylation | Pd catalyst, directing group | Carbazole C-H bonds | Various | Varies | researchgate.net |

| Intramolecular C-H Activation | Pd catalyst, Cu(OAc)₂, DBU | N-H activation | Toluene, N₂ atmosphere | 41-93 | rsc.org |

| Lewis Acid-Mediated Cyclization | BF₃·OEt₂ | Indole derivatives | Room temperature, 4-6 h | Varies | rsc.org |

| Metal-Free Annulation | NH₄I | Indoles, ketones, nitroolefins | Various | Varies | organic-chemistry.org |

| C-H Borylation | Transition metal catalysts (e.g., Ir, Rh, Ru) | Carbazole ring | Various | Varies | chim.itnih.gov |

| C-H Halogenation | Various halogenating agents, metal catalysts | Carbazole ring | Various | Varies | chim.itnih.gov |

N-Substitution and Derivatization Approaches

Modifications at the nitrogen atom (N-9 position) of the carbazole core are crucial for synthesizing this compound and a wide array of other functionalized derivatives. These approaches often involve nucleophilic substitution or addition reactions.

Synthesis of this compound: The most direct route to this compound involves the reaction of carbazole with formaldehyde. A common method described entails treating carbazole with formaldehyde (often as formalin) in the presence of a reducing agent like sodium borohydride smolecule.com. Alternatively, heating carbazole with formalin and industrial methylated spirit (IMS) in the presence of calcium hydroxide can yield this compound . It is important to note that this compound can be unstable and may decompose to formaldehyde and carbazole under certain conditions tandfonline.com.

Other N-Substitution Methods: Beyond hydroxymethylation, the nitrogen atom can undergo various substitutions:

N-Alkylation: Carbazole can be alkylated using alkyl halides or sulfates. For instance, N-alkylation with propargyl bromide has been reported, yielding N-alkylcarbazoles researchgate.net. Industrial processes for N-alkyl carbazoles often involve reacting carbazole with a base to form its salt, followed by alkylation with an ethyl halide or diethyl sulfate (B86663) google.com.

N-Acylation: The nitrogen atom can be acylated. For example, N-acylation of carbazole with chloroacetyl chloride in the presence of a base like triethylamine (B128534) produces N-acyl carbazole intermediates, such as 1-(9H-carbazol-9-yl)-2-chloroethanone, which can be further functionalized bas.bg.

Table 2: Selected N-Substitution Methods for Carbazole Derivatives

| Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Reference |

| N-Hydroxymethylation | Carbazole, Formaldehyde (formalin), NaBH₄ | This compound | Varies | smolecule.com |

| N-Hydroxymethylation | Carbazole, Formalin, IMS, Ca(OH)₂ | This compound | Varies | |

| N-Alkylation | Carbazole, Propargyl bromide, Base | N-Alkylcarbazole | Varies | researchgate.net |

| N-Alkylation | Carbazole, Base (e.g., KOH), Ethyl halide/Diethyl sulfate | N-Alkylcarbazole (e.g., N-ethylcarbazole) | Varies | google.com |

| N-Acylation | Carbazole, Chloroacetyl chloride, Triethylamine | 1-(9H-carbazol-9-yl)-2-chloroethanone | Good | bas.bg |

| N-Arylation | Aryl halide, Carbazole, Base, Catalyst (e.g., Cu(OAc)₂) | N-Arylcarbazole | Varies | rsc.org |

Integration of Diverse Moieties for Tailored Properties

Carbazole derivatives, including those synthesized via the aforementioned methods, are frequently integrated into larger molecular structures, such as polymers, dendrimers, and small molecules, to achieve specific optoelectronic, electronic, or biological properties mdpi.comtandfonline.combohrium.com. The inherent electron-donating nature, high triplet energy, and excellent charge transport capabilities of the carbazole moiety make it a highly sought-after building block in materials science.

Applications in Organic Electronics: Carbazole-based materials are extensively used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) mdpi.combohrium.comsciengine.com. Functionalization at various positions of the carbazole unit allows for fine-tuning of properties such as solubility, processability, charge mobility, and emission wavelengths mdpi.combohrium.com.

Strategies for Integration:

Polymerization: Carbazole units can be polymerized to form materials like poly(N-vinylcarbazole) (PVK) or conjugated polymers with carbazole backbones, often synthesized via Suzuki coupling or other cross-coupling reactions mdpi.comsciengine.commdpi.com. The connectivity of the carbazole moiety (e.g., 2,7- vs. 1,8- vs. 3,6-linkages) significantly influences the polymer's properties mdpi.com.

Dendrimer Synthesis: Carbazole units can be incorporated into dendrimeric structures, creating materials with well-defined architectures and tunable properties mdpi.com.

Small Molecule Design: Carbazole can be functionalized with other π-conjugated systems or electron-donating/withdrawing groups to create small molecules with specific photophysical or electronic characteristics. For example, carbazole-functionalized diazaphosphepines have been synthesized for optoelectronic applications acs.orgnih.gov. The integration of carbazole with triarylboranes has led to efficient donor-acceptor organoboron compounds bohrium.com.

Table 3: Integration of Carbazole Moieties for Tailored Properties

| Material Type | Integration Strategy/Monomer Type | Target Application(s) | Key Properties Influenced | Reference |

| Conjugated Polymers | Pd-catalyzed polycondensation of diiodocarbazoles | OLEDs, OPVs | Solubility, conjugation length, charge transport, emission | mdpi.com |

| Amino-functionalized Copolymers | Suzuki coupling of amino-functionalized carbazole monomers | OLEDs (cathode interlayers) | Solubility, electron injection/transport | sciengine.com |

| Carbazole-Functionalized Diazaphosphepines | One-pot P-N chemistry | Optoelectronics | Photophysical properties, donor-acceptor interactions | acs.orgnih.gov |

| Poly(N-vinylcarbazole) (PVK) | Polymerization of N-vinylcarbazole | Organic electronics, photoconductivity | Thermal stability, doping behavior, UV durability | mdpi.com |

| Carbazole-based Dendrimers | Incorporation of carbazole units into dendritic structures | Various material applications | Tunable opto-electrical properties, processability | mdpi.com |

| Donor-Acceptor Molecules | Carbazole functionalized with electron-withdrawing moieties | Optoelectronics | Charge transfer, photoluminescence quantum yield (PLQY) | bohrium.comacs.org |

| Carbazole-based Microporous Polymers | Carbazole units as building blocks in Metal-Organic Polyhedra (MOPs) | CO₂ capture, catalysis, gas storage | Porosity, surface area, electron-rich properties | tandfonline.com |

Compound List

Carbazole

this compound (N-hydroxymethyl carbazole)

N-methylcarbazole

N-ethylaniline

N-ethyl-9H-carbazole

N-methyl-7H-dibenzo[c,g]carbazole (N-Me DBC)

5-hydroxy-N-methyl-7H-dibenzo[c,g]carbazole

N-hydroxymethyl-7H-dibenzo[c,g]carbazole (N-HMe DBC)

3-hydroxy-N-methyl-7H-dibenzo[c,g]carbazole

1,4-dimethyl-9H-carbazole

Ellipticine derivatives

Poly(N-vinylcarbazole) (PVK)

Poly(2,7-carbazole) derivatives

Poly(1,8-carbazole)s

Poly(3,6-carbazole)s

Carbazole-functionalized diazaphosphepines (DPP-CBZs)

4,4'-N,N'-dicarbazole biphenyl (B1667301) (CBP)

3-(9H-Carbazole-9-yl)-9H-carbazole

1-(9H-carbazol-9-yl)-2-chloroethanone

Advanced Spectroscopic Characterization in Carbazole 9 Methanol Research

Vibrational Spectroscopy Investigations

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, are invaluable for identifying functional groups and analyzing molecular symmetry and bonding.

Fourier Transform Infrared Spectroscopy (FTIR) Applications

FTIR spectroscopy provides information about the functional groups present in Carbazole-9-methanol by detecting the absorption of infrared radiation that causes molecular vibrations. The characteristic functional groups, such as the hydroxyl (-OH) group and the carbazole (B46965) ring system, exhibit distinct absorption bands.

The FTIR spectrum of this compound typically displays characteristic peaks associated with its structure. While specific detailed spectra for the monomer are sometimes presented in broader studies on carbazole derivatives, the presence of the hydroxyl group is often indicated by a broad absorption band in the O-H stretching region, typically around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹, and C-H stretching for aliphatic parts of the molecule appear below 3000 cm⁻¹. The carbazole ring system contributes to characteristic C=C and C-N stretching vibrations in the fingerprint region, typically between 1400-1650 cm⁻¹ and 1300-1360 cm⁻¹ respectively. The C-O stretching vibration from the methanol (B129727) moiety is expected in the range of 1050-1250 cm⁻¹.

Table 3.1.1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3200-3600 | O-H stretching (hydroxyl group) | mdpi.com, iosrjournals.org |

| ~3000-3100 | C-H stretching (aromatic ring) | mdpi.com, rsc.org |

| ~2850-2960 | C-H stretching (aliphatic -CH₂OH) | mdpi.com, rsc.org |

| ~1600-1625 | C=C stretching (aromatic ring) | mdpi.com, iosrjournals.org, rsc.org |

| ~1450-1500 | C=C stretching (aromatic ring) / C-H bending | mdpi.com, rsc.org |

| ~1300-1360 | C-N stretching (carbazole ring) | mdpi.com, mdpi.com |

| ~1050-1250 | C-O stretching (alcohol moiety) | iosrjournals.org, uomosul.edu.iq |

Raman Spectroscopy Applications

Raman spectroscopy complements FTIR by probing molecular vibrations through inelastic scattering of light. It is particularly useful for identifying symmetric vibrations and for studying molecular structures in various states. While specific Raman spectra for this compound are less commonly detailed in the accessible literature compared to FTIR or NMR, Raman spectroscopy has been employed in the characterization of related carbazole polymers and derivatives iosrjournals.org, researchgate.net. These studies often reveal characteristic peaks corresponding to aromatic ring vibrations and C-H stretching modes, providing insights into the structural integrity and electronic conjugation of the carbazole system. For the parent this compound, Raman spectroscopy would similarly provide information on the vibrational modes of the carbazole core and the hydroxymethyl substituent.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are essential for confirming the connectivity of atoms and the presence of specific functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the carbazole ring system and the protons of the hydroxymethyl (-CH₂OH) group.

In a typical ¹H NMR spectrum, the aromatic protons of the carbazole core appear as complex multiplets in the region of δ 7.0-8.5 ppm. The specific chemical shifts and splitting patterns are influenced by the substitution pattern on the carbazole ring. The protons of the -CH₂OH group are usually observed as a singlet or a doublet (depending on coupling to the hydroxyl proton) in the aliphatic region, typically around δ 4.5-6.0 ppm. The hydroxyl proton (-OH) itself can appear as a broad singlet, with its chemical shift being highly dependent on concentration, solvent, and temperature, often found in the range of δ 1.5-5.0 ppm.

Table 3.2.1: ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Solvent | Reference |

| ~1.91 | 1H | t | OH proton | DMSO-d₆ | mdpi.com |

| ~5.77 | 2H | d | CH₂ group of the hydroxymethyl moiety | DMSO-d₆ | mdpi.com |

| ~7.22 | 1H | t | Aromatic proton (e.g., H-2) | DMSO-d₆ | mdpi.com |

| ~7.45 | 1H | t | Aromatic proton (e.g., H-3) | DMSO-d₆ | mdpi.com |

| ~7.67 | 1H | d | Aromatic proton (e.g., H-1) | DMSO-d₆ | mdpi.com |

| ~8.14 | 1H | d | Aromatic proton (e.g., H-4) | DMSO-d₆ | mdpi.com |

Note: The assignments for aromatic protons (H-1, H-2, H-3, H-4) refer to a simplified numbering of the carbazole ring for illustrative purposes.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. It reveals the number of unique carbon environments and their chemical shifts, which are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).

The ¹³C NMR spectrum of this compound shows signals for the various carbon atoms of the carbazole ring system and the carbon atom of the hydroxymethyl group. Aromatic carbons in the carbazole core typically resonate in the range of δ 105-145 ppm. The quaternary carbons of the carbazole ring (e.g., C-4a, C-4b, C-8a, C-9a) usually appear at higher chemical shifts. The methylene (B1212753) carbon (-CH₂-) of the hydroxymethyl group is observed in the aliphatic region, typically around δ 60-70 ppm, with a characteristic coupling constant if ¹JCH is measured.

Table 3.2.2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| ~65.33 | CH₂ group of the hydroxymethyl moiety | DMSO-d₆ | mdpi.com |

| ~109.93 | Carbazole ring carbons (e.g., C-1, C-8) | DMSO-d₆ | mdpi.com |

| ~119.41 | Carbazole ring carbons (e.g., C-3, C-6) | DMSO-d₆ | mdpi.com |

| ~120.24 | Carbazole ring carbons (e.g., C-4, C-5) | DMSO-d₆ | mdpi.com |

| ~122.62 | Carbazole ring quaternary carbons (e.g., C-4a, C-4b) | DMSO-d₆ | mdpi.com |

| ~125.72 | Carbazole ring carbons (e.g., C-2, C-7) | DMSO-d₆ | mdpi.com |

| ~139.78 | Carbazole ring quaternary carbons (e.g., C-8a, C-9a) | DMSO-d₆ | mdpi.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically involving π-electrons and heteroatom lone pairs. Carbazole derivatives are known for their photophysical properties, including fluorescence, due to the extended π-conjugation of the carbazole ring system.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands related to π–π* transitions within the carbazole chromophore. These typically occur in the ultraviolet region, often with maxima in the range of 290-360 nm. The specific positions and intensities of these bands are sensitive to the electronic environment and any substituents. For instance, studies on carbazole polymers often report absorption peaks around 350 nm iosrjournals.org, researchgate.net, attributed to the conjugated system. While specific UV-Vis data for this compound itself is less detailed in the provided literature, its absorption profile would be indicative of the carbazole core's electronic structure, modified slightly by the hydroxymethyl substituent.

Table 3.3: General UV-Vis Absorption Characteristics of Carbazole Derivatives

| Absorption Maxima (λmax, nm) | Description of Transition / Compound Type | Reference |

| ~290-360 | π–π* transitions (Carbazole core) | iosrjournals.org, researchgate.net, nih.gov |

| ~350 | π–π* transition (Polycarbazole derivatives) | iosrjournals.org, researchgate.net |

| ~390, ~750 | Absorption peaks (Polycarbazole derivatives) | researchgate.net |

The comprehensive application of these spectroscopic techniques allows for the unambiguous identification and detailed characterization of this compound, providing critical data for research and development involving this versatile compound.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed to determine the exact mass of a molecule with high precision, typically to four decimal places currenta.de. This accuracy is crucial for establishing the elemental composition of a compound, thereby confirming its molecular formula. By precisely measuring the mass-to-charge ratio (m/z) of ionized molecules, HRMS can distinguish between compounds with very similar nominal masses but different elemental compositions currenta.de.

For this compound (C₁₃H₁₁NO), HRMS analysis provides an experimentally determined exact mass that aligns with its theoretical molecular formula. This technique is instrumental in unequivocally identifying the compound and ruling out potential isobaric impurities. While specific fragmentation patterns for this compound were not detailed in the reviewed literature, HRMS, when coupled with fragmentation techniques (e.g., MS/MS), can further elucidate structural features by analyzing the masses of fragment ions currenta.de. Such fragmentation analysis has been utilized in studies of related carbazole derivatives to confirm structural assignments nih.govmdpi.comfrontiersin.org.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Molecular Formula | Source |

| Exact Mass (Observed) | 197.08400 | C₁₃H₁₁NO | chemsrc.com |

Photophysical Investigations and Theoretical Interpretations of Carbazole Based Systems

Excited State Dynamics and Energy Transfer Processes

Carbazole-based molecular units are integral to many organic optoelectronic materials, yet their excited-state relaxation pathways remain an area of active research. For carbazole (B46965) derivatives, upon photoexcitation, an initial Sx singlet state is formed, which rapidly decays to the lower-lying S1 state through internal conversion (IC) with a (sub-)picosecond lifetime. The S1 state itself exhibits absorption peaks typically in the range of 350, 600, and 1100 nm and possesses a fluorescence lifetime in the order of 13–15 nanoseconds, which shows minimal dependence on the surrounding solvent mdpi.com.

Energy transfer from vibrationally excited S1 molecules (S1*) to solvent molecules occurs with a time constant of approximately 8–20 picoseconds. Following this, the triplet state (T1) is populated via intersystem crossing (ISC) from the S1 state, with typical quantum yields ranging from 51–56%. The T1 state generally exhibits a longer lifetime, falling within the microsecond regime. Both the S1 and T1 states of carbazole compounds are susceptible to quenching by molecular oxygen (O2) mdpi.com.

While specific data for Carbazole-9-methanol is not directly presented in the search results, studies on related carbazole systems indicate that energy transfer mechanisms are crucial for their photophysical behavior. For instance, in organic lanthanide complexes featuring carbazole units, energy transfer is understood to proceed from the excited singlet state of the chromophore to its triplet state, and subsequently to the emitting state of the lanthanide ion. However, some research suggests a more direct transfer from the triplet state to the nearest energy level of the lanthanide ion, governed by an energy gap law nih.govacs.org. The solvent can also influence these dynamics, with triplet depopulation rates showing variations based on solvent polarity, as observed in chloroform (B151607) versus methanol (B129727) nih.gov.

Computational Photophysics: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool employed to elucidate the electronic structure and photophysical properties of carbazole-based systems. Various DFT functionals and basis sets are utilized to accurately model these properties.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a fundamental parameter that dictates a molecule's electronic and optical characteristics, including its absorption and emission wavelengths. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine these energy levels doi.orgresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net.

For example, in studies of 9-(2-Ethylhexyl)carbazole, the HOMO-LUMO energy gap (ΔEHOMO→LUMO) was calculated to be -4.59 eV. The ionization potential (I) was found to be 5.54 eV (-EHOMO), and the electron affinity (A) was 0.95 eV (-ELUMO) doi.org. These values are critical for understanding charge transfer processes and predicting material behavior in optoelectronic devices. In other carbazole derivatives, such as 3-[(4-Nitrophenyl Azo)]-9H-Carbazole-9-Ethanol (NPACE), a HOMO-LUMO energy gap of 2.5843 eV was reported, which, along with discrepancies between measured and computed absorption wavelengths, substantiated intramolecular charge transfer researchgate.net. Similarly, for a dithienopyrrolobenzothiadiazole-carbazole based material (M1), the optical HOMO-LUMO gap was experimentally determined to be 2.2 eV, while DFT calculations predicted a slightly higher gap of 2.5 eV d-nb.info.

Electrochemical Behavior and Charge Transport Research in Carbazole Materials

Cyclic Voltammetry Investigations

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox processes of electroactive materials. For Carbazole-9-methanol, CV studies are crucial for determining its oxidation potentials and understanding the mechanisms involved in its electrochemical transformations, including electropolymerization.

Oxidation Potentials and Redox Process Characterization

Cyclic voltammetry studies on this compound have provided insights into its oxidation potentials, which are critical parameters for predicting its electrochemical activity and stability. These studies typically involve scanning the potential within a defined range and observing the resulting current.

Applications of Carbazole 9 Methanol and Derivatives in Advanced Materials and Device Technologies

Organic Light-Emitting Diodes (OLEDs) Research

The unique photophysical properties of carbazole (B46965) derivatives have positioned them as versatile materials in OLED technology. Their applications span across various layers of the OLED device structure, contributing to enhanced performance and longevity.

Carbazole derivatives are widely recognized for their excellent hole-transporting capabilities, a critical function in OLEDs for balancing charge injection and transport, thereby improving device efficiency and stability. oled-intermediates.commdpi.com The rigid structure of the carbazole unit contributes to high thermal and morphological stability, which is crucial for the operational lifetime of OLED devices. mdpi.com

Researchers have synthesized novel hole-transporting materials by incorporating carbazole moieties. For instance, a series of HTMs based on 4-(9H-carbazol-9-yl)triphenylamine showed good thermal stability with high glass transition temperatures (Tg) ranging from 148 to 165 °C. mdpi.com The incorporation of the rigid carbazole moiety is known to significantly improve the thermal stability of molecules like triphenylamine. researchgate.net Another example is 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene (TECEB), a branched carbazole derivative with a high glass transition temperature of 130 °C, making it a potential alternative to standard HTMs for high-temperature applications. researchgate.netepa.gov

The performance of these materials in OLED devices has been systematically evaluated. Devices incorporating novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine demonstrated significantly enhanced current, power, and external quantum efficiencies compared to reference devices. mdpi.com Specifically, a device utilizing one such HTM (HTM 3c) achieved a current efficiency of 39.2 cd/A and a power efficiency of 29.3 lm/W. researchgate.net

| Material | Glass Transition Temperature (Tg) | Device Efficiency |

|---|---|---|

| HTM 3a-c | 148-165 °C | Significantly enhanced current, power, and external quantum efficiencies compared to reference. mdpi.com |

| TECEB | 130 °C | Maximum luminance of ~10,000 cd/m² and current efficiency of 3.27 cd/A. researchgate.netepa.gov |

Carbazole derivatives are not only effective as charge transporters but also serve as core components of the emitting layer in OLEDs. mdpi.com Their high photoluminescence quantum yields and tunable emission colors make them suitable as emitters for various colors, particularly in the blue region of the spectrum. oled-intermediates.comnih.gov

Studies on solution-processed OLEDs using new carbazole derivatives as the emitting material have shown impressive results. Devices achieved maximum luminances of 4104 and 4130 cd/m² and excellent maximum current efficiencies of 20.2 and 19.3 cd/A, with electroluminescence peaks around 490 nm (greenish-blue). mdpi.com Furthermore, these devices exhibited high external quantum efficiencies (EQE) up to 9.5%. mdpi.com

In another study, carbazole-π-imidazole derivatives were designed as bipolar blue-emitting materials. A non-doped OLED using one of these derivatives, BCzB-PPI, produced deep-blue emission with CIE coordinates of (0.159, 0.080), a maximum luminance of 11,364 cd/m², and a maximum EQE of 4.43%. nih.gov

| Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum EQE (%) | Emission Color |

|---|---|---|---|---|

| CZ-1 | 4130 | 19.3 | 8.6 | Greenish-blue (492 nm) mdpi.com |

| CZ-2 | 4104 | 20.2 | 9.5 | Greenish-blue (488 nm) mdpi.com |

| BCzB-PPI | 11,364 | - | 4.43 | Deep-blue nih.gov |

In phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the host material plays a critical role. Carbazole derivatives are widely used as host materials due to their high triplet energy, which is necessary to confine the triplet excitons on the guest phosphorescent emitter and prevent energy back-transfer. mdpi.comacs.org

A variety of carbazole-based host materials have been developed. For instance, two novel carbazole derivatives, CNPhCz and DCNPhCz, were designed and synthesized for use in PhOLEDs. rsc.org Green PhOLEDs using CNPhCz as the host and Ir(ppy)2(acac) as the dopant achieved impressive maximum efficiencies of 88.0 cd A⁻¹, 86.1 lm W⁻¹, and 24.4% EQE. rsc.org

Another study reported pyridinyl-carbazole-based host materials with high triplet energies of 2.81-2.82 eV. nih.gov A blue PhOLED using one of these hosts (H2) with the emitter FIrpic showed a current efficiency of 23.9 cd/A, a power efficiency of 24.9 lm/W, and an EQE of 10.3% at a brightness of 100 cd/m². nih.gov Similarly, a green PhOLED with the same host and the emitter Ir(ppy)3 reached a current efficiency of 70.3 cd/A. nih.gov

| Host Material | Emitter | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum EQE (%) |

|---|---|---|---|---|

| CNPhCz | Ir(ppy)2(acac) (Green) | 88.0 | 86.1 | 24.4 rsc.org |

| H2 | FIrpic (Blue) | 23.9 | 24.9 | 10.3 nih.gov |

| H2 | Ir(ppy)3 (Green) | 70.3 | - | - nih.gov |

The development of amorphous materials with high Tg is a crucial strategy for creating thermally stable OLEDs. mdpi.com For example, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives exhibit high Tg values, which helps to improve the durability of the devices. mdpi.com The use of carbazole-based materials with high thermal stability and appropriate energy levels leads to OLEDs with not only high efficiency but also long operational lifetimes. elsevierpure.com Furthermore, the molecular design of carbazole derivatives can be tailored to achieve balanced charge injection and transport, which minimizes exciton (B1674681) quenching and further boosts device efficiency. oled-intermediates.comresearchgate.net

Organic Photovoltaic Cells (OPVs)

Carbazole-based materials, particularly polymers, have garnered significant interest as electron-donating materials in organic solar cells. rsc.org Their favorable electronic properties and ability to be functionalized allow for the tuning of their absorption spectra and energy levels to better match the solar spectrum and the acceptor material, typically a fullerene derivative.

Polymers based on 2,7-disubstituted carbazole are prominent in OPV research. rsc.org Donor-acceptor copolymers containing 2,7-carbazole units have led to devices with power conversion efficiencies (PCE) of up to 6%. rsc.org By carefully selecting the acceptor comonomer, it is theoretically possible to design polymers with potential PCEs of 10%. rsc.org

More recently, self-assembled monolayers (SAMs) derived from carbazole have been used as hole-extracting interlayers in OPVs. For example, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) and its halogen-substituted derivatives have been shown to outperform conventional hole-extracting layers. researchgate.net OPVs using a ternary bulk-heterojunction system and a chlorinated carbazole-based SAM (Cl-2PACz) achieved a high PCE of 18.5%. researchgate.net This enhancement was attributed to increased hole mobility, reduced interface resistance, and suppressed carrier recombination. researchgate.net

| Material Type | Specific Material/System | Role | Power Conversion Efficiency (PCE) |

|---|---|---|---|

| Donor-Acceptor Copolymer | 2,7-Carbazole based | Electron Donor | Up to 6% rsc.org |

| Self-Assembled Monolayer | Cl-2PACz | Hole-Extracting Interlayer | 18.5% researchgate.net |

Organic Field-Effect Transistors (OFETs)

The excellent charge-carrying properties of carbazole derivatives also make them suitable for application as the active semiconductor layer in OFETs. nih.gov The development of new organic semiconductors is key to achieving high-performance transistors with high mobility, large on/off ratios, and good stability. nih.govnih.gov

New materials based on indolo[3,2-b]carbazole (B1211750) have been synthesized and characterized for FET applications. By strategically placing long alkyl chains, molecules were designed to stand perpendicular to the substrate surface, which is beneficial for charge transport. rsc.org An OFET based on 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole demonstrated a high hole mobility of 0.22 cm²V⁻¹s⁻¹ and an on/off ratio of approximately 10⁵. rsc.org This performance is among the best reported for indolo[3,2-b]carbazole derivatives. rsc.org The inherent stability and processability of carbazole-based materials continue to drive research into their use for next-generation flexible and low-cost electronics. nih.gov

Chemical and Biosensors Development

The inherent fluorescence and electrochemical activity of the carbazole moiety make it an excellent candidate for the development of sensitive and selective chemical and biosensors.

Carbazole derivatives are well-regarded for their fluorescent properties, which has led to their extensive use in analytical chemistry, particularly in bioanalytical applications. mdpi.com Carbazole-9-methanol is recognized as a valuable agent in fluorescent analysis. mdpi.com The core principle behind their use as fluorescent probes lies in the modulation of their fluorescence intensity or wavelength upon interaction with a specific analyte. This change in the fluorescence signal can be quantitatively correlated to the concentration of the analyte.

Carbazole-based fluorescent sensors have been successfully developed for the detection of a variety of analytes, including metal ions and anions. For instance, researchers have designed carbazole-based sensors that exhibit high selectivity for copper (II) ions (Cu²⁺) through fluorescence quenching mechanisms. clockss.orgresearchgate.net Similarly, carbazole derivatives have been engineered to selectively detect iron (III) ions (Fe³⁺). frontiersin.org The design of these probes often involves incorporating a specific binding site for the target analyte into the carbazole structure. Upon binding, the electronic properties of the fluorophore are altered, leading to a detectable change in its fluorescence.

Beyond metal ions, carbazole-based structures have also been utilized in the development of colorimetric anion sensors. mdpi.com These sensors can produce a visible color change in the presence of certain anions, offering a simple and direct method for their detection. The versatility of the carbazole framework allows for the tuning of its photophysical properties through chemical modification, enabling the design of probes for a wide range of analytical applications.

Table 1: Examples of Analytes Detected by Carbazole-Based Fluorescent Probes

| Analyte | Type of Sensor | Detection Principle | Reference |

|---|---|---|---|

| Copper (II) ion (Cu²⁺) | Fluorescence Probe | Fluorescence Quenching | clockss.orgresearchgate.net |

| Iron (III) ion (Fe³⁺) | Fluorescence Probe | Fluorescence Modulation | frontiersin.org |

| Various Anions | Colorimetric Sensor | Color Change | mdpi.com |

The electroactive nature of carbazole derivatives has prompted their investigation in the design of electrochemical sensors. These sensors operate by detecting changes in electrical signals, such as current or potential, resulting from the interaction between the sensor material and the target analyte. Carbazole-based materials can be readily electropolymerized onto electrode surfaces, creating a stable and active sensing interface.

Research has demonstrated the potential of inorganic-organic hybrid polyoxometalates incorporating carbazole-based ligands for the electrochemical detection of bromate. nih.govrsc.org In these sensors, the carbazole-containing polymer film acts as an efficient electron mediator, facilitating the electrochemical reaction of the analyte at the electrode surface. The resulting electrochemical signal can be used for the sensitive and selective quantification of the target species.

While direct applications of this compound in electrochemical sensor design are not yet widely reported, its ability to be functionalized and polymerized makes it a promising platform for future development in this area. The hydroxyl group of this compound offers a convenient site for modification, allowing for the introduction of specific recognition elements for a variety of analytes.

Conducting Polymers and Electroactive Films Research

Poly(this compound) and its derivatives represent an important class of conducting polymers with applications in energy storage and electrochromic devices.

Poly(carbazol-9-yl-methanol) (PCz-CH₂OH) films can be synthesized via oxidative electropolymerization of the this compound monomer. researchgate.net This method involves the electrochemical oxidation of the monomer in a suitable electrolyte solution, leading to the formation of a polymer film on the electrode surface. The properties of the resulting polymer can be controlled by tuning the electropolymerization parameters, such as the monomer concentration, solvent, and supporting electrolyte.

The characterization of Poly(this compound) derivatives typically involves a combination of electrochemical and spectroscopic techniques. Cyclic voltammetry is commonly used to study the redox behavior of the polymer and to monitor the film growth during electropolymerization. Spectroelectrochemical methods, which combine UV-Vis spectroscopy with electrochemistry, provide insights into the changes in the electronic structure of the polymer upon oxidation and reduction. The morphology and structure of the polymer films can be examined using techniques such as scanning electron microscopy (SEM) and Fourier-transform infrared (FTIR) spectroscopy.

The general process of electropolymerization of carbazole derivatives has been extensively studied, providing a solid foundation for the synthesis and characterization of new polymers based on this compound. mdpi.commdpi.comscispace.comsemanticscholar.orgrsc.orgresearchgate.net

The redox activity and electrical conductivity of carbazole-based polymers make them attractive materials for energy storage applications, including supercapacitors and rechargeable batteries.

In supercapacitors, carbazole-containing polymers can function as electrode materials that store charge through Faradaic (redox) reactions, contributing to a high specific capacitance. mdpi.comacs.orgacs.orgresearchgate.net The performance of these supercapacitors is dependent on the electrochemical stability, conductivity, and surface area of the polymer electrode. Research on various carbazole-based polymers has demonstrated their potential for high-performance energy storage.

Carbazole derivatives have also been explored for use in rechargeable batteries. researchgate.netmdpi.com For instance, poly(N-vinyl carbazole) (PVK) has been investigated as a component in composite electrodes for lithium-ion batteries. researchgate.net The carbazole units can undergo reversible redox reactions, enabling the storage and release of charge. While specific studies on Poly(this compound) in these applications are emerging, the established electrochemical properties of the carbazole moiety suggest its potential as a valuable material for next-generation energy storage devices.

Table 2: Potential Energy Storage Applications of Poly(this compound) Derivatives

| Application | Role of Polymer | Key Properties |

|---|---|---|

| Supercapacitors | Electrode Material | High Specific Capacitance, Good Cycling Stability |

| Rechargeable Batteries | Cathode or Anode Component | Reversible Redox Activity, High Charge/Discharge Capacity |

Resistive Switching Memory Devices (Memristors)

Carbazole-based polymers have shown significant promise for applications in resistive switching memory devices, also known as memristors. rsc.orgresearchgate.net These devices exhibit a change in their electrical resistance upon the application of an external voltage, and this change can be maintained even after the voltage is removed, enabling non-volatile memory storage.

The resistive switching mechanism in carbazole-containing polymers is generally attributed to the charge-trapping and charge-transfer properties of the carbazole units. mdpi.com The application of a voltage can induce a conformational change in the polymer chains or lead to the formation of conductive filaments within the polymer film, resulting in a transition from a high-resistance state (HRS) to a low-resistance state (LRS). This process is reversible, allowing for the writing and erasing of information.

While research has focused on various carbazole-based polymers for memristor applications, the fundamental role of the carbazole moiety suggests that Poly(this compound) could also exhibit interesting resistive switching properties. The ability to tune the electronic properties of the polymer through the hydroxyl group of this compound could provide a pathway to optimize the performance of these memory devices.

Photorefractive Materials Investigations

The photorefractive effect, a phenomenon involving a reversible change in the refractive index of a material upon exposure to non-uniform illumination, is a cornerstone for various advanced optical applications such as holographic data storage, real-time optical information processing, and phase conjugation. The quest for high-performance photorefractive materials has led to extensive research into organic compounds, with carbazole derivatives emerging as particularly promising candidates due to their excellent photoconductive properties. While direct investigations into this compound for photorefractive applications are not extensively documented in publicly available research, studies on structurally similar compounds, particularly its close analog Carbazole-9-ethanol and its derivatives, provide significant insights into the potential and likely performance characteristics of materials derived from this compound.

The fundamental architecture of a carbazole-based photorefractive material typically consists of a polymer matrix with a high concentration of carbazole moieties, a nonlinear optical (NLO) chromophore, a photosensitizer, and a plasticizer. The carbazole unit primarily serves as the charge transporting component, facilitating the movement of photogenerated charge carriers. The NLO chromophore provides the electro-optic effect, where its refractive index changes in response to the internal space-charge field created by the trapped charges.

Detailed Research Findings

Research into carbazole-based photorefractive materials has demonstrated their high performance, often rivaling that of inorganic crystals. A notable example involves the use of 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol (NACzE), a derivative of the closely related Carbazole-9-ethanol. When doped into a poly(methyl methacrylate) (PMMA) matrix, this monolithic organic compound has shown remarkable photorefractive properties even without an external electric field. In one study, a composite of PMMA doped with 30 wt% of NACzE exhibited a net two-beam coupling gain of 426 cm⁻¹ and a diffraction efficiency of 35%. researchgate.net This high gain indicates efficient energy transfer between two interfering laser beams, a key characteristic of photorefractive materials.

Similarly, another derivative, 3-[(4-Cyanophenyl)azo]-9H-carbazole-9-ethanol (CACzEtOH), has also been investigated for its photorefractive capabilities. This compound has demonstrated a high diffraction efficiency of up to 30%, showcasing the potential of azocarbazole dyes in the development of rewritable holographic materials. researchgate.net The structural similarity between these ethanol (B145695) derivatives and this compound, differing only by a single methylene (B1212753) group in the N-alkanol side chain, strongly suggests that polymers and composites derived from this compound would exhibit comparable, high-performance photorefractive effects. The primary role of the N-alkanol chain is to provide a point of attachment for other functional groups or to be incorporated into a polymer backbone, and the difference between a methyl and an ethyl linker is not expected to fundamentally alter the electronic properties of the carbazole core responsible for charge transport.

Further illustrating the efficacy of the broader class of carbazole-based systems, composites based on the well-known photoconducting polymer poly(N-vinylcarbazole) (PVK) have been extensively studied. In one seminal work, a composite of PVK doped with the nonlinear chromophore 3-fluoro-4-N,N-diethylamino-β-nitrostyrene (F-DEANST) and sensitized with 2,4,7-trinitro-9-fluorenone (TNF) demonstrated a two-beam coupling gain coefficient exceeding 10 cm⁻¹ and a diffraction efficiency of 1% in a 125-µm thick sample. optica.org The grating growth time in this system was on the order of 100 milliseconds, highlighting the potential for real-time applications. optica.org

The photorefractive polymers that incorporate a carbazole ring and azo moieties in the side chain are considered to possess all the necessary components for photorefractivity, including the electro-optic chromophore and charge-trapping sites. indexcopernicus.com The carbazole groups in these polymers provide both photoconductivity and nonlinear optical activity. indexcopernicus.com

The following interactive data tables summarize the photorefractive performance of various carbazole-based materials, providing a comparative overview of key performance metrics.

Photorefractive Performance of Carbazole-Based Composites

| Material Composition | Two-Beam Coupling Gain (cm⁻¹) | Diffraction Efficiency (%) | External Electric Field (V/µm) | Reference |

|---|---|---|---|---|

| PMMA with 30 wt% NACzE | 426 | 35 | 0 | researchgate.net |

| PVK:F-DEANST:TNF | >10 | 1 | 40 | optica.org |

| Polyphosphazene with N-ethyl-carbazole | 198 | 46 | 0 | researchgate.net |

Performance of Carbazole-Azobenzene Derivatives

| Compound | Matrix | Maximum Diffraction Efficiency (%) | Key Feature | Reference |

|---|---|---|---|---|

| 3-[(4-Cyanophenyl)azo]-9H-carbazole-9-ethanol (CACzEtOH) | Polymer Matrix | 30 | High and persistent grating | researchgate.net |

These findings collectively underscore the significant role of the carbazole moiety in designing high-performance photorefractive materials. The impressive results obtained with Carbazole-9-ethanol derivatives provide a strong basis for inferring that this compound is a highly viable precursor for the synthesis of advanced photorefractive polymers and monolithic materials for next-generation optical technologies.

Biological and Biomedical Research Potentials of Carbazole Based Compounds

Antiproliferative and Anticancer Mechanisms Research

Carbazole (B46965) and its derivatives are a significant class of heterocyclic compounds investigated for their potential as anticancer agents. researchgate.netbas.bg Their planar, polycyclic, and aromatic structure is suited for intercalation into DNA, a primary mechanism of their cytotoxic effects. researchgate.nettandfonline.com This interaction can damage DNA and inhibit the synthesis of new DNA or RNA. plos.org Beyond DNA intercalation, carbazole derivatives exert their antiproliferative effects through various other mechanisms, including the inhibition of crucial enzymes like DNA topoisomerase I/II, which are involved in DNA replication and repair. tandfonline.complos.org

Research has shown that these compounds can also induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing their proliferation. researchgate.netnih.govspandidos-publications.com For instance, a novel synthetic carbazole derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol (HYL-6d), was found to inhibit the growth of the human breast cancer cell line MCF-7 by arresting the cell cycle and inducing apoptosis. spandidos-publications.com This was accompanied by changes in the expression of cell cycle-related proteins like cyclin D1, A, and CDK2, as well as apoptosis-related proteins such as p53 and Bcl-2. spandidos-publications.com Another study on a novel carbazole compound, (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (B7821955) (ECAP), demonstrated its ability to induce p53-mediated apoptosis in A549 lung cancer cells by activating oxidative stress. plos.org

The antiproliferative activity of various carbazole derivatives has been quantified against several human cancer cell lines, with results often presented as IC₅₀ values, which denote the concentration of a compound required to inhibit the growth of 50% of the cells.

Table 1: Antiproliferative Activity of Selected Carbazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Carbazole-oxadiazole derivative (Compound 10) | HepG2 (Liver) | 7.68 | nih.govresearchgate.net |

| Carbazole-oxadiazole derivative (Compound 10) | HeLa (Cervical) | 10.09 | nih.govresearchgate.net |

| Carbazole-oxadiazole derivative (Compound 11) | MCF-7 (Breast) | 6.44 | nih.govresearchgate.net |

| Carbazole derivative (Compound 9) | HeLa (Cervical) | 7.59 | nih.govresearchgate.net |

| Palindromic carbazole (Compound 36a) | HCT-116 (Colon) | 0.48 ± 0.06 | nih.gov |

| Palindromic carbazole (Compound 27a) | U-2 OS (Bone) | < 1 | nih.gov |

Antimicrobial and Antifungal Investigations

Carbazole derivatives have demonstrated a broad spectrum of antimicrobial activity, making them candidates for the development of new antibiotics and antifungal agents. ontosight.ainih.gov Naturally occurring carbazole alkaloids, such as those isolated from plants like Murraya euchrestifolia and Clausena heptaphylla, have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com Carbazomycins A and B are notable for their antibacterial and antifungal properties. mdpi.com

Synthetic carbazole derivatives have also been extensively studied. For example, new derivatives combining carbazole and 1,3,4-oxadiazole (B1194373) scaffolds exhibited good antimicrobial activity, with some compounds being particularly active against E. coli and others against the fungus Candida albicans. mdpi.com Studies on isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives showed effective inhibition of Gram-positive bacteria, such as Staphylococcus aureus. mdpi.com The addition of certain derivatives at a concentration of 16 µg/mL inhibited S. aureus growth by over 60%. mdpi.com While Gram-negative strains like E. coli and P. aeruginosa were generally more resistant, some derivatives still limited their growth at higher concentrations. mdpi.com Antifungal activity has also been observed against Aspergillus niger and Candida albicans. pharmainfo.in

Table 2: Antimicrobial Activity of Selected Carbazole Derivatives

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Fluorinated carbazole derivatives (Compounds 2–5, 7–10) | Staphylococcus strains | 32 | mdpi.com |

| Fluorinated carbazole derivative (Compound 8) | S. aureus | >60% inhibition at 16 µg/mL | mdpi.com |

| Fluorinated carbazole derivative (Compound 3) | E. coli | >40% inhibition at 64 µg/mL | mdpi.com |

| Fluorinated carbazole derivative (Compound 2) | C. albicans | >60% inhibition at 64 µg/mL | mdpi.com |

| Fluorinated carbazole derivative (Compound 4) | A. flavus | >60% inhibition at 64 µg/mL | mdpi.com |

| Carprofen-1,3,4-oxadiazole derivative (Compound 4a) | E. coli | Good activity | mdpi.com |

Antioxidant Activities and Oxidative Stress Mitigation Studies

Many carbazole derivatives are recognized for their antioxidant properties, primarily their ability to scavenge free radicals. bas.bgtandfonline.com Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in the progression of numerous diseases. bas.bg Antioxidants can neutralize these reactive oxygen species, mitigating cellular damage. bas.bg The antioxidant potential of carbazoles makes them promising candidates for therapies targeting oxidative stress-related conditions. nih.gov

The antioxidant activity of carbazole compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one study, a series of carbazole derivatives were synthesized, and compounds 4 and 9 showed potent antioxidant activities with IC₅₀ values of 1.05 ± 0.77 and 5.15 ± 1.01 µM, respectively. nih.govresearchgate.net Another study involving carbazole conjugated with various aminophenols found that a derivative with an electron-donating methoxy (B1213986) substituent, 1-(9H-carbazole-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone, exhibited predominant radical scavenging activity. bas.bgnih.gov Extracts from the curry leaf (Murraya koenigii), which are rich in carbazole alkaloids, have also demonstrated very strong antioxidant capacity. cdkjournal.com

Table 3: Antioxidant Activity of Selected Carbazole Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Source |

|---|---|---|---|

| Carbazole derivative (Compound 4) | DPPH | 1.05 ± 0.77 | nih.govresearchgate.net |

| Carbazole derivative (Compound 9) | DPPH | 5.15 ± 1.01 | nih.govresearchgate.net |

| Mahanimbine (from M. koenigii) | DPPH | 33.1 (µg/mL) | nih.gov |

Neuroprotective Compound Development

Carbazole derivatives are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.netsrce.hr Their neuroprotective effects are often linked to their antioxidant properties and ability to mitigate oxidative stress, a key factor in neuronal cell death. researchgate.netsrce.hr

Studies have shown that certain N-substituted carbazoles can protect neuronal cells from injury induced by excitotoxins like glutamate. researchgate.net For instance, some carbazole derivatives provided neuroprotective effects on neuronal HT22 cells against glutamate-induced cell injury. researchgate.net Research on 9-ethyl-9H-carbazole hydrazone derivatives demonstrated that they not only possess radical scavenging activity but also significantly protect neuronal PC12 cells against damage induced by amyloid-β, a peptide central to the pathology of Alzheimer's disease. srce.hr One compound in particular, (4-(2-((9-Ethyl-9H-carbazol-3-yl)methylene)hydrazinyl)benzonitrile), was identified as the most active, showing both antioxidant and neuroprotective effects. srce.hr

Furthermore, the aminopropyl carbazole known as P7C3-S243 has been identified as a potent neuroprotective agent. acs.orgnih.gov It has been shown to protect developing neurons in the hippocampus and mature neurons in the substantia nigra in mouse models of neurogenesis and Parkinson's disease, respectively. acs.orgnih.gov This compound is orally bioavailable and can cross the blood-brain barrier, highlighting its therapeutic potential. acs.org

Enzyme Inhibition Studies (e.g., Pancreatic Lipase)

The ability of carbazole derivatives to inhibit specific enzymes is another area of active biomedical research. researchgate.netscholarsresearchlibrary.com One significant target is pancreatic lipase (B570770), a key enzyme in the digestion and absorption of dietary fats. frontiersin.org Inhibiting this enzyme is a therapeutic strategy for managing obesity. mdpi.com

Bioactivity-guided studies of extracts from Murraya koenigii (curry leaf) leaves led to the isolation of four carbazole alkaloids that exhibited potent pancreatic lipase inhibitory activity. mdpi.comresearchgate.net This was the first report of the pancreatic lipase inhibitory potential of carbazole alkaloids from plants. researchgate.net The findings suggest that these natural compounds could serve as leads for the development of new anti-obesity agents.

Table 4: Pancreatic Lipase Inhibition by Carbazole Alkaloids from Murraya koenigii

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| Mahanimbin | 17.9 | researchgate.net |

| Koenimbin | 168.6 | researchgate.net |

| Koenigicine | 428.6 | researchgate.net |

Antiviral Agent Exploration (e.g., SARS-CoV-2)

The emergence of viral pandemics has spurred the search for new antiviral agents, and carbazole derivatives have been identified as a promising class of compounds. mdpi.com They have been investigated for activity against various viruses, including SARS-CoV-2, the virus responsible for COVID-19. mdpi.commdpi.com

The proposed mechanisms for their antiviral action against coronaviruses include interfering with viral entry by targeting spike glycoproteins and inhibiting essential viral enzymes like the main protease (Mpro) and papain-like protease (PLpro), which are crucial for viral replication. mdpi.comnih.govnih.gov Molecular docking studies have shown that various carbazole derivatives have high binding affinities to the active sites of these SARS-CoV-2 proteins. mdpi.commdpi.com For example, a study on benzofuran-based carbazole derivatives showed strong binding energies against Mpro, the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). mdpi.com Another study found that benzocarbazoledinone compounds exhibited potent inhibition of SARS-CoV-2 replication in cell-based assays, with some showing significant Mpro inhibition. nih.gov

Table 5: Anti-SARS-CoV-2 Activity of Selected Carbazole Derivatives

| Compound/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀/Binding Energy) | Source |

|---|---|---|---|

| Methanol (B129727) extract of M. officinalis (contains carbazoles) | SARS-CoV-2 (Vero E6 cells) | IC₅₀ = 10.83 µg/ml | nih.govresearchgate.net |

| Benzocarbazoledinone (Compound 4a) | SARS-CoV-2 Mpro | IC₅₀ = 0.11 ± 0.05 µM | nih.gov |

| Benzocarbazoledinone (Compound 4b) | SARS-CoV-2 Mpro | IC₅₀ = 0.37 ± 0.05 µM | nih.gov |

| Benzofuran-carbazole derivative (Compound 9h) | SARS-CoV-2 RdRp (Docking) | -8.10 Kcal/mol | mdpi.com |

Future Research Directions and Emerging Trends

Novel Synthetic Routes for Enhanced Functionality